6-Chloro-2,3-difluoro-4-methoxypyridine
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Overview
Description
6-Chloro-2,3-difluoro-4-methoxypyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluoro-4-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of chlorinated pyridine derivatives. For instance, starting with 6-chloro-4-methoxypyridine, selective fluorination at the 2 and 3 positions can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and methoxylation of pyridine derivatives, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-difluoro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-2,3-difluoro-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects and its use as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluoro-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents like chlorine and fluorine can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-fluoro-2-methoxypyridine
- 2,6-Difluoro-4-methoxypyridine
- 3,5-Dichloro-2,4,6-trifluoropyridine
Uniqueness
6-Chloro-2,3-difluoro-4-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and methoxy groups on the pyridine ring makes it a versatile compound for various synthetic applications .
Properties
Molecular Formula |
C6H4ClF2NO |
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Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-2,3-difluoro-4-methoxypyridine |
InChI |
InChI=1S/C6H4ClF2NO/c1-11-3-2-4(7)10-6(9)5(3)8/h2H,1H3 |
InChI Key |
CXXXTBMLSPABJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1F)F)Cl |
Origin of Product |
United States |
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